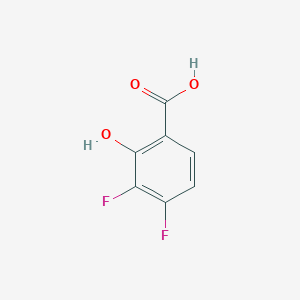

3,4-Difluoro-2-hydroxybenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related difluorobenzoic acid compounds involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis. These methods yield significant overall yields and demonstrate the versatility and controllability of reactions under various conditions (Zhang et al., 2020). Another approach for synthesizing difluorobenzoic acid derivatives employs polymer-assisted solution-phase synthesis, offering high purity of products without the need for chromatography (Hardcastle et al., 2001).

Molecular Structure Analysis

The molecular structures of related hydroxybenzoic acids have been determined by gas-phase electron diffraction and theoretical calculations. These studies reveal the influence of electrostatic effects over resonance hybrids in determining the structure of hydroxybenzoic acids (Aarset et al., 2008).

Chemical Reactions and Properties

Reactions involving difluorobenzoic acids can lead to a variety of products depending on the reagents and conditions. For instance, the reaction with hydroxylamine can yield novel RF-containing isoxazole and chromone derivatives through nucleophilic addition and subsequent cyclization (Sosnovskikh et al., 2008).

Physical Properties Analysis

Studies on related difluorobenzoic acids, employing experimental techniques and quantum chemical calculations, provide detailed insights into the molecular conformation, vibrational, and electronic transition analysis. These analyses help in understanding the structural properties, vibrational wavenumbers, and electronic properties of these molecules (Karabacak et al., 2011).

Chemical Properties Analysis

The electronic structure and absorption bands of difluorobenzoic acids have been thoroughly investigated. These studies offer insights into the charge transfer within the molecules and the impact of molecular structure on their chemical properties (Karabacak et al., 2011).

Aplicaciones Científicas De Investigación

Biochemical Applications

3,4-Difluoro-2-hydroxybenzoic acid and its analogs have been studied for their roles in enzymatic reactions and protein dynamics. For instance, research on para-Hydroxybenzoate hydroxylase, a flavoprotein that catalyzes the hydroxylation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate, sheds light on the complex behavior of proteins enabling specific catalysis through conformational rearrangements (Entsch, Cole, & Ballou, 2005). This research provides insights into the molecular mechanisms underpinning enzyme function, highlighting the significance of structural and dynamic aspects of proteins.

Environmental Impact and Degradation

The environmental fate, behavior, and degradation of compounds structurally related to 3,4-Difluoro-2-hydroxybenzoic acid, such as parabens (esters of para-hydroxybenzoic acid), have been extensively reviewed. These compounds, used as preservatives in various consumer products, have been identified in aquatic environments, leading to concerns about their biodegradability and potential as endocrine disruptors. Studies focus on their occurrence, fate, and impact on the environment, emphasizing the need for detailed evaluations of their degradation pathways and environmental persistence (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity

Research into the antioxidant properties of hydroxybenzoic acid derivatives, including studies on their capacity to scavenge free radicals and protect against oxidative stress, is of great interest. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, have been applied to various compounds, including those structurally related to 3,4-Difluoro-2-hydroxybenzoic acid (Munteanu & Apetrei, 2021). These studies contribute to our understanding of how such compounds can mitigate oxidative damage, with implications for food preservation and the development of health supplements.

Toxicology and Safety Assessments

The toxicological profiles and safety assessments of compounds related to 3,4-Difluoro-2-hydroxybenzoic acid, particularly parabens, have been reviewed to understand their impact on human health. Despite their widespread use, there is ongoing research to evaluate their potential endocrine-disrupting effects and implications for public health policies. This includes assessing the mechanisms of action, exposure risks, and regulatory considerations to ensure safe use in consumer products (Darbre & Harvey, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

3,4-difluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOOBUWKTOCYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374262 | |

| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-2-hydroxybenzoic acid | |

CAS RN |

189283-51-0 | |

| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 189283-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)